O-((3-Methoxyisoxazol-5-YL)methyl)hydroxylamine
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Overview
Description
O-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methoxy-1,2-oxazole with hydroxylamine in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed .
Chemical Reactions Analysis
Types of Reactions
O-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, amines, and other functionalized compounds. These products can have significant biological and chemical properties .
Scientific Research Applications
O-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is being explored for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Mechanism of Action
The mechanism of action of O-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-methoxy-1,2-oxazole: A precursor in the synthesis of O-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine.
Hydroxylamine derivatives: Compounds with similar functional groups and reactivity.
Other oxazole derivatives: Compounds with similar structures but different substituents.
Uniqueness
O-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H8N2O3 |
---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
O-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C5H8N2O3/c1-8-5-2-4(3-9-6)10-7-5/h2H,3,6H2,1H3 |
InChI Key |
MTYJKROXNMVLBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CON |
Origin of Product |
United States |
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